4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine
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Overview
Description
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine is a heterocyclic compound with the molecular formula C9H14N2S. It is characterized by a thiazole ring fused with a cyclooctane ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclooctane derivative with thiourea in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and receptors are involved .
Comparison with Similar Compounds
Thiazole: A simpler structure with a single thiazole ring.
Benzothiazole: Contains a benzene ring fused with a thiazole ring.
Thiadiazole: Features a thiazole ring with an additional nitrogen atom.
Comparison: 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine is unique due to its fused cyclooctane ring, which imparts different steric and electronic properties compared to simpler thiazole derivatives. This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specific applications where other thiazole derivatives may not be as effective .
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGULVBTUKIEYSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397070 |
Source
|
Record name | 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27461-00-3 |
Source
|
Record name | 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H,8H,9H-cycloocta[d][1,3]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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